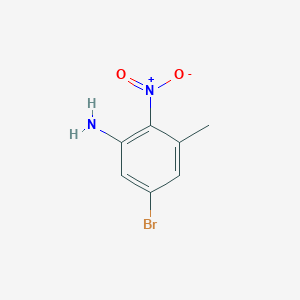5-Bromo-3-methyl-2-nitroaniline
CAS No.: 1266383-33-8
Cat. No.: VC8226514
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1266383-33-8 |
|---|---|
| Molecular Formula | C7H7BrN2O2 |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | 5-bromo-3-methyl-2-nitroaniline |
| Standard InChI | InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 |
| Standard InChI Key | SXDVGGTVKSILAM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])N)Br |
| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])N)Br |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-3-methyl-2-nitroaniline is an aromatic amine with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its systematic IUPAC name reflects the positions of its substituents: a bromine atom at position 5, a methyl group at position 3, and a nitro group at position 2 on the aniline ring. The compound’s structure is further defined by its SMILES notation, CC1=C(C(=CC(=C1)Br)N+[O-])N, which clarifies the spatial arrangement of its functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 335.9 ± 37.0 °C at 760 mmHg | |
| Flash Point | 156.9 ± 26.5 °C | |
| Molecular Weight | 231.05 g/mol | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
The nitro group at position 2 deactivates the aromatic ring, reducing its susceptibility to electrophilic substitution while directing incoming substituents to the ortho and para positions relative to itself. Conversely, the bromine atom at position 5 acts as an ortho/para director, further influencing the compound’s reactivity.
Synthesis and Manufacturing Processes
The synthesis of 5-bromo-3-methyl-2-nitroaniline typically involves sequential functionalization of aniline derivatives. A common route begins with 3-methylaniline, which undergoes nitration to introduce the nitro group at position 2, followed by bromination at position 5.
Nitration of 3-Methylaniline
Nitration is carried out using a mixture of concentrated nitric and sulfuric acids at controlled temperatures (0–5°C). The methyl group’s ortho/para-directing effect ensures preferential nitration at position 2, yielding 3-methyl-2-nitroaniline.
Bromination of 3-Methyl-2-nitroaniline
Bromination employs reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The nitro group’s meta-directing nature guides bromine to position 5, producing the target compound. Purification via recrystallization or column chromatography achieves yields exceeding 70%.
Physicochemical Properties
Solubility and Partitioning
5-Bromo-3-methyl-2-nitroaniline is sparingly soluble in water but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. Its logP value of 3.28 reflects significant hydrophobicity, favoring partitioning into organic phases .
Reactivity and Chemical Behavior
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) in the presence of catalytic copper, forming derivatives such as 5-amino-3-methyl-2-nitroaniline .
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) reduce the nitro group to an amine, yielding 5-bromo-3-methylbenzene-1,2-diamine (CAS 76153-06-5) . This intermediate serves as a precursor to heterocyclic compounds in pharmaceutical synthesis.
Applications in Research and Industry
Organic Synthesis Intermediate
The compound’s multifunctional structure enables its use in constructing complex molecules. For example, its bromine atom participates in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, while the nitro group can be reduced or further functionalized .
Dye and Pigment Research
Nitroaniline derivatives are precursors to azo dyes. While specific applications of 5-bromo-3-methyl-2-nitroaniline in this field are undocumented, its structural analogs contribute to colorant development for textiles and plastics.
Environmental Impact and Disposal Considerations
Halogenated nitroaromatics are generally resistant to biodegradation. Incineration in EPA-approved facilities with scrubbers to capture hydrogen bromide (HBr) and nitrogen oxides (NOₓ) is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume